molecular formula C9H8N2O3 B3050987 2-((1H-Indazol-6-yl)oxy)acetic acid CAS No. 30226-20-1

2-((1H-Indazol-6-yl)oxy)acetic acid

Cat. No.: B3050987
CAS No.: 30226-20-1
M. Wt: 192.17 g/mol
InChI Key: UOHHAYUZCIPNQT-UHFFFAOYSA-N
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Description

2-((1H-Indazol-6-yl)oxy)acetic acid is a heterocyclic compound featuring an indazole moiety linked to an acetic acid group via an oxygen atom. Indazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . This is followed by the reaction with chloroacetic acid under basic conditions to introduce the acetic acid group.

Industrial Production Methods

Industrial production methods for this compound often utilize transition metal-catalyzed reactions due to their efficiency and high yields. For instance, copper(II) acetate can be used as a catalyst in the cyclization step, and the subsequent introduction of the acetic acid group can be achieved using sodium hydroxide as a base .

Chemical Reactions Analysis

Types of Reactions

2-((1H-Indazol-6-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Indazole N-oxides.

    Reduction: Amino-indazole derivatives.

    Substitution: Halogenated indazole derivatives.

Scientific Research Applications

2-((1H-Indazol-6-yl)oxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1H-Indazol-6-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1H-Indazol-6-yl)oxy)acetic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other indazole derivatives. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-(1H-indazol-6-yloxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9(13)5-14-7-2-1-6-4-10-11-8(6)3-7/h1-4H,5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHHAYUZCIPNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCC(=O)O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184326
Record name Acetic acid, (1H-indazol-6-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30226-20-1
Record name Acetic acid, (1H-indazol-6-yloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030226201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (1H-indazol-6-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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